3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.12052631 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity
This compound, due to its quinazolinone core, is involved in the synthesis of new heterocyclic compounds with significant biological activities. A related study by Abu‐Hashem describes the synthesis of new furothiazolo pyrimido quinazolinones with excellent antimicrobial activity against a range of bacteria and fungi, highlighting the potential of quinazolinone derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Biological Activity of Quinazolinones
Quinazolinones, including compounds with structural similarities to 3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone, exhibit a broad spectrum of biological activities. This includes antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory activities, showcasing the versatility of quinazolinones as pharmacological agents (Radwan & Alanazi, 2020).
Anticancer Properties
Synthesis and Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for antitumor activity. A study by Al-Suwaidan et al. revealed that certain benzyl-substituted quinazolinones exhibited significant broad-spectrum antitumor activity, demonstrating the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Antimalarial Activity
Synthesis and Anti-malarial Agents
The synthesis of quinazolinone derivatives and their evaluation as potential anti-malarial agents have been reported. Bule et al. described the synthesis of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones derivatives and their in vivo antimalarial activity against P. berghei, highlighting the role of quinazolinone derivatives in the development of new antimalarial drugs (Bule, Haymete, & Kefale, 2015).
Antioxidant Potential
Exploration of Antimicrobial and Antioxidant Potential
Kumar et al. explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazolinone-4(3H)-ones, demonstrating that these compounds exhibit potent inhibitory action against bacterial strains and profound antioxidant potential, further underscoring the wide-ranging applications of quinazolinone derivatives in pharmaceutical research (Kumar, Sharma, Kumari, & Kalal, 2011).
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c31-24-13-17(27-23-11-5-6-12-29(23)24)16-35-26-28-20-8-2-1-7-19(20)25(32)30(26)14-18-15-33-21-9-3-4-10-22(21)34-18/h1-13,18H,14-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRAFRGPWTFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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